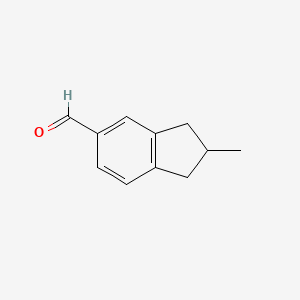
2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C10H12O It is a derivative of indene, a bicyclic hydrocarbon, and features a methyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of indene derivatives followed by oxidation. For instance, starting with 2-methylindene, the compound can be synthesized by introducing an aldehyde group at the 5-position through a series of reactions involving reagents such as formylating agents and oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient synthesis. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
化学反应分析
Types of Reactions
2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: 2-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid
Reduction: 2-Methyl-2,3-dihydro-1H-indene-5-methanol
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophiles, while the aromatic ring can participate in π-π interactions with other aromatic systems. These interactions can influence the compound’s biological activity and its effectiveness in different applications.
相似化合物的比较
2-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde can be compared with other similar compounds, such as:
2-Methylindene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,3-Dihydro-1H-indene-5-carbaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.
5-Methyl-2,3-dihydro-1H-indene: Lacks the aldehyde group, making it less versatile in synthetic applications.
The presence of both the methyl and aldehyde groups in this compound makes it unique and valuable for specific chemical transformations and applications.
属性
CAS 编号 |
60232-51-1 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC 名称 |
2-methyl-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C11H12O/c1-8-4-10-3-2-9(7-12)6-11(10)5-8/h2-3,6-8H,4-5H2,1H3 |
InChI 键 |
WREKUFVYFSOUFF-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C1)C=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


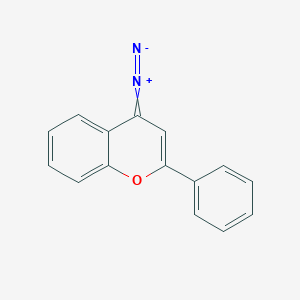
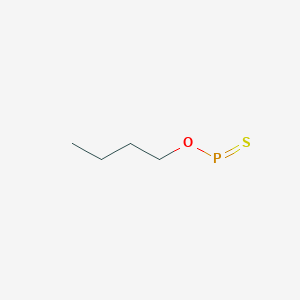

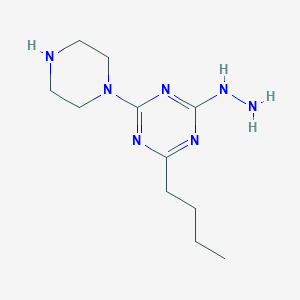
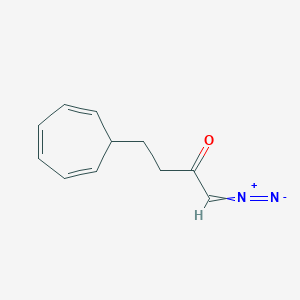
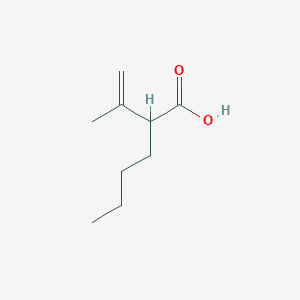
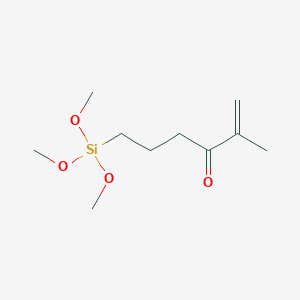

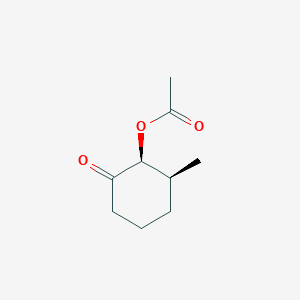
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)
